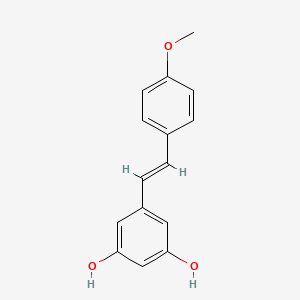

Desoxyrhapontigenin

描述

(E)-5-(4-Methoxystyryl)benzene-1,3-diol has been reported in Alpinia hainanensis, Dracaena cochinchinensis, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVRWFJGOIWMGC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031720 | |

| Record name | 4-Methoxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33626-08-3 | |

| Record name | Desoxyrhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33626-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxy-4'-methoxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXYRESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU7RRY3RUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desoxyrhapontigenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhapontigenin is a stilbenoid, a class of natural phenolic compounds, that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a derivative of resveratrol, it exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, quantitative data on its prevalence in various plant species, and an exploration of the key signaling pathways it modulates.

Natural Sources of this compound

This compound is primarily found in plants of the Rheum (rhubarb) and Gnetum genera.

Rheum Species

The roots and rhizomes of various rhubarb species are the most abundant natural sources of this compound. Notable species include:

-

Rheum undulatum : Frequently cited as a primary source for the isolation of this compound[1].

-

Rheum rhaponticum (Rhapontic Rhubarb): Contains a significant amount of this compound and its glycoside, desoxyrhaponticin[2].

-

Rheum rhabarbarum (Garden Rhubarb)

-

Rheum emodi (Himalayan Rhubarb)

-

Rheum officinale (Chinese Rhubarb)

Gnetum Species

Certain species of the Gnetum genus, woody climbing plants found in tropical regions, have also been identified as sources of various stilbenoids, including this compound, although typically in lower concentrations than in Rheum species.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies.

Experimental Protocol: Isolation from Rheum undulatum

This protocol provides a detailed method for the isolation and purification of this compound from the roots of Rheum undulatum.

2.1.1. Plant Material and Extraction

-

Plant Material Preparation: The roots of R. undulatum are collected, washed, cut into small pieces, dried, and milled into a fine powder[1].

-

Extraction: The powdered plant material (e.g., 4.5 kg) is extracted with methanol (3 x 15 L) for 5 hours per extraction at 45°C. The extracts are then combined, filtered, and concentrated under reduced pressure at 45-50°C to yield a crude extract[1].

2.1.2. Fractionation

-

The crude methanol extract is sequentially fractionated by solvent-solvent partitioning with dichloromethane, followed by ethyl acetate, and then water[1].

-

The dichloromethane fraction, which is enriched with stilbenoids, is concentrated to dryness.

2.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: A portion of the dried dichloromethane fraction (e.g., 60 g) is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of increasing ethyl acetate percentage (from 25% to 100%) in hexane is used for elution, yielding several fractions (e.g., D1, D2, D3, and D4).

-

-

Further Silica Gel Chromatography: The fraction containing this compound (e.g., D2) is further purified by silica gel column chromatography using a different solvent system.

-

Mobile Phase: A gradient of increasing methanol percentage (from 2% to 100%) in dichloromethane.

-

Fractions are monitored by thin-layer chromatography (TLC), and those containing the compound of interest are pooled and dried.

-

-

High-Performance Liquid Chromatography (HPLC) Purification: The final purification is achieved by preparative HPLC to obtain high-purity this compound (>98%).

-

Column: X-Terra RP C18 column (e.g., 2.1 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (1:1) containing 0.1% formic acid.

-

Flow Rate: 0.2 mL/min.

-

Detection: UV detector.

-

-

Crystallization: The purified this compound can be crystallized to obtain a solid form.

Experimental Protocol: General Method for Stilbenoid Isolation from Gnetum Species

While a specific protocol for this compound from Gnetum is less common, the following general method for stilbenoid isolation can be adapted.

2.2.1. Plant Material and Extraction

-

Plant Material Preparation: The dried and pulverized lianas of the Gnetum species are used.

-

Extraction: The plant material is extracted with acetone at room temperature. The acetone extract is then concentrated.

2.2.2. Fractionation and Purification

-

Solvent Partitioning: The crude acetone extract is dissolved in methanol and partitioned with diethyl ether to remove tannins.

-

Vacuum Liquid Chromatography (VLC): The ether-soluble fraction is subjected to VLC on silica gel.

-

Mobile Phase: A gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

-

Radial and Column Chromatography: Fractions obtained from VLC are further purified using repetitive radial chromatography and silica gel column chromatography with various solvent systems (e.g., hexane:acetone) to isolate individual stilbenoids.

Quantitative Data

The concentration of this compound and its glycoside, desoxyrhaponticin, can vary significantly depending on the plant species, geographical location, and the extraction method employed.

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Rheum rhaponticum | Roots | Rhaponticin | up to 184.0 ± 10.93 | HPLC | |

| Rheum rhabarbarum | Roots | Rhaponticin | up to 151.3 ± 7.77 | HPLC | |

| Rheum undulatum | Rhizomes | Desoxyrhaponticin | 0.3 - 31.5 | TLC | |

| Rheum rhaponticum | Rhizomes | Desoxyrhaponticin | 0.3 - 31.5 | TLC |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, and by inducing apoptosis through endoplasmic reticulum (ER) stress.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation.

Caption: this compound inhibits the NF-κB pathway.

This compound inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent proteasomal degradation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, preventing the translocation of the NF-κB (p65/p50) dimer to the nucleus. As a result, the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2), is suppressed.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. This compound modulates this pathway by affecting the phosphorylation of key kinases.

Caption: this compound modulates the MAPK pathway.

This compound has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. By downregulating the activation of these kinases, this compound can suppress the activation of downstream transcription factors like AP-1 (a dimer of c-Jun and c-Fos), which further contributes to its anti-inflammatory effects.

Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress

In the context of cancer, this compound has been shown to induce apoptosis in cancer cells through the activation of the ER stress pathway.

Caption: this compound induces apoptosis via ER stress.

This compound induces ER stress, leading to the activation of the unfolded protein response (UPR). A key event in this process is the phosphorylation of PERK, which leads to the preferential translation of ATF4. ATF4, a transcription factor, then upregulates the expression of CHOP (also known as GADD153). CHOP plays a crucial role in promoting apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax. This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.

Experimental Workflow

The overall workflow for the isolation and characterization of this compound from a natural source is summarized below.

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has outlined its primary natural sources, provided detailed protocols for its isolation and purification, presented quantitative data on its occurrence, and elucidated the key signaling pathways through which it exerts its biological effects. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this compelling stilbenoid.

References

- 1. Deoxyrhapontigenin, a Natural Stilbene Derivative Isolated From Rheum undulatum L. Induces Endoplasmic Reticulum Stress–Mediated Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rheum rhaponticum and Rheum rhabarbarum Extracts as Modulators of Endothelial Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

The Desoxyrhapontigenin Biosynthesis Pathway in Rheum undulatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxyrhapontigenin, a stilbenoid found in the medicinal plant Rheum undulatum, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed this compound biosynthesis pathway in Rheum undulatum, integrating current knowledge on the key enzymes, their regulation, and relevant quantitative data. Detailed experimental protocols for the analysis of this pathway and its components are also presented, alongside visual representations of the core biochemical processes and experimental workflows.

Introduction

Rheum undulatum, commonly known as rhubarb, is a plant rich in bioactive secondary metabolites, including a diverse array of stilbenoids.[1][2] Among these, this compound (3,5-dihydroxy-4'-methoxystilbene) has demonstrated various pharmacological activities. The biosynthesis of stilbenoids originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism.[3][4] This guide delineates the specific enzymatic steps leading to the formation of this compound in R. undulatum.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in Rheum undulatum is a multi-step process involving several key enzymes. The proposed pathway begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. This precursor then enters the stilbenoid-specific branch of the pathway.

From Phenylalanine to p-Coumaroyl-CoA

The pathway is initiated with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

The Core Stilbenoid Synthesis

The formation of the characteristic stilbene backbone is catalyzed by Stilbene Synthase (STS) .[3] This pivotal enzyme condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the central stilbenoid precursor, resveratrol (3,5,4'-trihydroxystilbene).

Formation of this compound

This compound is a methylated derivative of resveratrol. The final step in its biosynthesis is catalyzed by an O-methyltransferase (OMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of resveratrol. While the specific OMT responsible for this reaction in Rheum undulatum has not yet been definitively characterized, it is hypothesized to be a resveratrol O-methyltransferase with high specificity for the 4'-position.

Quantitative Data

Quantitative data on the intermediates and enzymes of the this compound pathway in Rheum undulatum is limited. However, available data from Rheum species and related organisms provide valuable insights.

| Compound/Enzyme | Parameter | Value | Organism/Tissue | Reference |

| This compound | Concentration | Varies (e.g., up to 31.5 mg/g in rhizomes) | Rheum undulatum | |

| Resveratrol | Concentration | Present, but quantitative data in R. undulatum is scarce. | Vitis vinifera | |

| Stilbene Synthase (STS) | Km (p-coumaroyl-CoA) | ~20-50 µM | Various plants | |

| Vmax | Varies depending on the specific enzyme and conditions. | Various plants | ||

| O-Methyltransferase (OMT) | Km (Resveratrol) | ~12-45 µM | Vitis vinifera, Arabidopsis thaliana | |

| Kcat | Varies depending on the specific enzyme and conditions. | Vitis vinifera, Arabidopsis thaliana |

Note: The kinetic parameters for STS and OMT are derived from studies on other plant species and may not be identical to those in Rheum undulatum. Further research is required to determine the specific kinetic properties of the enzymes in this plant.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Quantification of Stilbenoids from Rheum undulatum

This protocol outlines the extraction and analysis of this compound and its precursors using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials and Reagents

-

Rheum undulatum rhizome powder

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound and resveratrol standards

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a C18 column and DAD or MS detector

4.1.2. Extraction Procedure

-

Weigh 1 g of dried, powdered Rheum undulatum rhizome into a flask.

-

Add 20 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in 5 mL of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.

4.1.3. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-90% B; 40-45 min, 90% B; followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at 306 nm for resveratrol and this compound, or Mass Spectrometry (MS) for more sensitive and specific detection.

-

Quantification: Create a standard curve using authentic standards of this compound and resveratrol to quantify their concentrations in the plant extract.

Stilbene Synthase (STS) Activity Assay

This assay measures the in vitro activity of STS by quantifying the resveratrol produced.

4.2.1. Protein Extraction

-

Homogenize fresh Rheum undulatum tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, and protease inhibitors).

-

Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

-

Use the supernatant containing the crude protein extract for the assay.

4.2.2. Enzyme Assay

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

100 µM p-coumaroyl-CoA

-

200 µM malonyl-CoA

-

Plant protein extract (50-100 µg)

-

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the upper ethyl acetate phase.

-

Evaporate the ethyl acetate and redissolve the residue in methanol for HPLC analysis to quantify the resveratrol produced.

O-Methyltransferase (OMT) Activity Assay

This assay measures the activity of OMTs involved in the methylation of stilbenoids.

4.3.1. Enzyme Assay

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

1 mM MgCl2

-

1 mM DTT

-

100 µM Resveratrol (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

Plant protein extract (50-100 µg)

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction and extract the product as described for the STS assay.

-

Analyze the extract by HPLC to quantify the formation of this compound.

Gene Expression Analysis by RT-qPCR

This protocol describes the quantification of STS and OMT gene expression levels.

4.4.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from Rheum undulatum tissues using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

4.4.2. Quantitative PCR (qPCR)

-

Design primers specific to the target STS and OMT genes from Rheum undulatum. If the sequences are not available, degenerate primers can be designed based on conserved regions from other plant species. Also, design primers for a stable reference gene (e.g., actin or GAPDH) for normalization.

-

Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.

-

The reaction mixture typically contains: SYBR Green master mix, forward and reverse primers, and cDNA template.

-

The thermal cycling conditions usually consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

Conclusion

The biosynthesis of this compound in Rheum undulatum follows the general stilbenoid pathway, with stilbene synthase and O-methyltransferases playing crucial roles. While the core pathway is understood, further research is needed to identify and characterize the specific enzymes, particularly the OMTs, involved in R. undulatum. The experimental protocols provided in this guide offer a framework for researchers to investigate this pathway in more detail, paving the way for a deeper understanding and potential biotechnological applications. The elucidation of the complete pathway and its regulatory mechanisms will be instrumental for the targeted production of this promising bioactive compound.

References

- 1. Stilbene Content and Expression of Stilbene Synthase Genes in Korean Pine Pinus koraiensis Siebold & Zucc [mdpi.com]

- 2. A new stilbene diglycoside from Rheum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stilbene Biosynthesis | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to Desoxyrhapontigenin and Resveratrol: Core Properties and Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Stilbenoids represent a class of polyphenolic compounds extensively studied for their therapeutic potential. Among them, resveratrol (RSV) is the most well-known, lauded for its antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical utility is hampered by poor bioavailability. This has shifted focus toward resveratrol analogs with more favorable pharmacokinetic profiles. This technical guide provides a detailed comparative analysis of resveratrol and one such promising analog, desoxyrhapontigenin (DRG), also known as 4'-Methoxyresveratrol. We delve into their core physicochemical properties, compare their mechanisms of action in key signaling pathways, and provide detailed experimental protocols for their evaluation.

Core Physicochemical Properties

The primary structural difference between this compound and resveratrol is the substitution at the 4'-position of the stilbene backbone. This compound possesses a methoxy (-OCH₃) group, whereas resveratrol has a hydroxyl (-OH) group. This seemingly minor modification significantly alters the physicochemical properties of the molecule, impacting its lipophilicity, metabolic stability, and ultimately, its bioavailability.

| Property | This compound (DRG) | Resveratrol (RSV) | References |

| Chemical Structure | 3,5-Dihydroxy-4'-methoxystilbene | 3,5,4'-Trihydroxystilbene | |

| Molecular Formula | C₁₅H₁₄O₃ | C₁₄H₁₂O₃ | |

| Molecular Weight | 242.27 g/mol | 228.24 g/mol | |

| Aqueous Solubility | Poor (Expected to be less than RSV due to increased lipophilicity) | Very Poor (~0.05 mg/mL) | |

| Melting Point | Not widely reported | ~253-255 °C | |

| pKa Values | Not widely reported | pKa1: ~8.8 - 9.2pKa2: ~9.8pKa3: ~10.6 - 11.4 | [1] |

| Bioavailability | Significantly higher than RSV; reported to be 2-3 fold greater in rats. | Very low (<1%) due to extensive first-pass metabolism. | [2] |

Comparative Biological Activities & Signaling Pathways

Both compounds modulate numerous signaling pathways integral to cellular homeostasis and disease. The enhanced bioavailability of DRG suggests it may elicit these effects more potently in vivo.

Anti-inflammatory Activity

Inflammation is a critical pathological process in many diseases. Both DRG and RSV exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway and modulation of inflammatory enzymes like COX-2.

This compound: Studies show DRG significantly inhibits nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. This action is mediated by the suppression of Nuclear Factor-kappa B (NF-κB) activation and the downregulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Resveratrol: Resveratrol is well-documented to inhibit inflammation by activating Sirtuin 1 (SIRT1), which subsequently deacetylates and inactivates the RelA/p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes. Resveratrol also directly inhibits the activity of COX enzymes.

Figure 1: Anti-inflammatory signaling via NF-κB inhibition.

Antioxidant Activity

Oxidative stress is mitigated by the cellular antioxidant response system, which is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Resveratrol: Resveratrol is a known activator of the Nrf2 pathway. It is thought to disrupt the interaction between Nrf2 and its cytosolic repressor, Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

This compound: DRG also demonstrates potent antioxidant effects and has been shown to up-regulate Nrf2-mediated heme oxygenase-1 expression, contributing to its protective effects against inflammatory lung injury. The interplay between its NF-κB inhibitory and Nrf2 activating properties suggests a robust mechanism for combating oxidative stress and inflammation.

Figure 2: Antioxidant response via Nrf2 pathway activation.

Anti-Cancer Activity

Both stilbenoids interfere with multiple stages of carcinogenesis, from initiation to progression, by modulating pathways that control cell proliferation, apoptosis (programmed cell death), and metastasis.

Resveratrol: Resveratrol induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It can activate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from mitochondria, and inhibit anti-apoptotic proteins like Bcl-2. Furthermore, resveratrol has been shown to inhibit critical pro-survival signaling cascades such as the PI3K/Akt pathway and activate tumor suppressors like p53.

This compound: While less studied than resveratrol, DRG has demonstrated significant antiproliferative effects against various cancer cell lines, including doxorubicin-resistant breast cancer. Its superior cellular uptake suggests it could be a more potent modulator of these anti-cancer pathways in a clinical context.

Figure 3: Induction of apoptosis via PI3K/Akt and mitochondrial pathways.

Key Experimental Protocols

The following section details standardized protocols for assessing the core biological activities of this compound and resveratrol.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting insoluble purple formazan product is solubilized and quantified spectrophotometrically, with the absorbance being directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of DRG and RSV in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a media-only blank. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after correcting for the blank.

Figure 4: Experimental workflow for the MTT cell viability assay.

Protein Expression Analysis (Western Blot)

Principle: Western blotting is a technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target protein.

Methodology:

-

Cell Lysis & Protein Quantification: Treat cells with DRG or RSV as desired. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel (SDS-PAGE) and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus (wet, semi-dry, or dry transfer systems).

-

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-Nrf2, anti-cleaved Caspase-3) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each in TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

In Vitro Antioxidant Capacity (ABTS Assay)

Principle: This assay measures the ability of a compound to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•⁺ solution is reduced, and the decrease in absorbance is measured spectrophotometrically.

Methodology:

-

ABTS•⁺ Radical Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation stock solution.

-

Working Solution Preparation: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Procedure: Add a small volume (e.g., 10-30 µL) of the test compound (DRG, RSV) at various concentrations to a large volume (e.g., 1-3 mL) of the ABTS•⁺ working solution.

-

Incubation and Measurement: Incubate the mixture for a defined period (e.g., 6 minutes) at room temperature in the dark. Measure the absorbance at 734 nm.

-

Data Analysis: Use a standard antioxidant like Trolox to generate a standard curve. Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC₅₀ value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Principle: This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is assessed indirectly by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 24- or 96-well plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of DRG or RSV for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include negative controls (no LPS) and positive controls (LPS only).

-

Nitrite Measurement (Griess Assay):

-

Collect 50-100 µL of the cell culture supernatant from each well. .

-

Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of NO inhibition compared to the LPS-only control. A parallel cell viability assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.

Conclusion and Future Directions

This compound presents as a compelling alternative to resveratrol for clinical development. Its defining feature—a methoxy group in place of a hydroxyl group—confers superior metabolic stability and significantly enhances its oral bioavailability. Both compounds share core mechanisms of action, including potent anti-inflammatory effects via NF-κB inhibition and robust antioxidant activity through Nrf2 activation. However, the improved pharmacokinetics of this compound suggest it may translate these in vitro activities into more pronounced in vivo efficacy.

Future research should focus on head-to-head in vivo comparisons in various disease models to confirm the therapeutic advantages of this compound. Further elucidation of its specific molecular targets and a comprehensive safety and toxicology profile are critical next steps for its progression as a therapeutic agent. The protocols and pathways detailed in this guide provide a foundational framework for such investigations.

References

Preliminary Biological Activity Screening of Desoxyrhapontigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhapontigenin, a natural stilbenoid compound, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action primarily involves the suppression of key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators

This compound has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] This inhibitory effect is dose-dependent. Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the inflammatory response.[1]

| Cell Line | Treatment | Concentration | Inhibition of NO Production | Reference |

| RAW 264.7 macrophages | This compound | 10, 30, 50 µM | Significant inhibition | [1] |

Modulation of Signaling Pathways

The anti-inflammatory properties of this compound are attributed to its ability to modulate critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] It inhibits the activation of NF-κB and the phosphorylation of MAPK pathway components such as p38 and ERK.

In Vivo Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats, intraperitoneal administration of this compound (5 and 25 mg/kg) resulted in a significant reduction in paw swelling, confirming its anti-inflammatory activity in a living organism.

Antioxidant Activity

This compound exhibits notable antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.

Nrf2-Mediated Antioxidant Response

This compound up-regulates the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). This was demonstrated in RAW 264.7 macrophages where this compound treatment led to increased Nrf2 activation and subsequent HO-1 expression.

| Cell Line | Treatment | Effect on Nrf2/HO-1 | Reference |

| RAW 264.7 macrophages | This compound | Upregulation of Nrf2 and HO-1 |

Anticancer Activity

Preliminary studies indicate that this compound possesses cytotoxic effects against cancer cells, suggesting its potential as an anticancer agent.

Cytotoxicity in Breast Cancer Cells

The cytotoxic effects of this compound have been evaluated in human breast cancer cell lines. Specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are crucial for determining its potency.

| Cell Line | Compound | IC50 (µg/mL) | Reference |

| MCF-7 | CYT-Rx20 (β-nitrostyrene derivative) | 0.81 ± 0.04 | |

| MDA-MB-231 | CYT-Rx20 (β-nitrostyrene derivative) | 1.82 ± 0.05 | |

| T-47D | 7h (synthetic derivative) | 1.8 ± 0.6 | |

| MCF-7 | 7e (synthetic derivative) | 3.1 ± 0.8 | |

| MCF-7 | 7g (synthetic derivative) | 3.3 ± 0.1 | |

| MDA-MB-231 | 7h (synthetic derivative) | 2.4 ± 0.6 | |

| MDA-MB-231 | 7e (synthetic derivative) | 2.5 ± 0.8 | |

| T-47D | 7g (synthetic derivative) | 2.9 ± 0.9 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

-

Collect the cell culture supernatant after treatment with this compound and/or an inflammatory stimulus like LPS.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

The Griess reagent reacts with nitrite to form a purple azo compound.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2

This technique is used to detect and quantify the expression of iNOS and COX-2 proteins.

Protocol:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to study protein-DNA interactions, in this case, the binding of NF-κB to its DNA consensus sequence.

Protocol:

-

Prepare nuclear extracts from cells treated with this compound and/or an inflammatory stimulus.

-

Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Incubate the labeled probe with the nuclear extracts to allow the formation of protein-DNA complexes.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography (for radioactive probes) or by appropriate detection methods for non-radioactive probes. A "shift" in the mobility of the labeled probe indicates the binding of NF-κB.

In Vivo Carrageenan-Induced Paw Edema

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

-

Administer this compound or a control vehicle to rodents (rats or mice) via a suitable route (e.g., intraperitoneal or oral).

-

After a specific period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Measure the paw volume or thickness at different time points after carrageenan injection using a plethysmometer or calipers.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

An In-depth Technical Guide to the Antioxidant Mechanisms of Desoxyrhapontigenin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desoxyrhapontigenin, a natural stilbenoid, exhibits significant antioxidant properties through a multi-faceted mechanism of action. This technical guide elucidates the core antioxidant pathways influenced by this compound, presenting a comprehensive overview of its direct radical scavenging capabilities and its modulatory effects on key cellular signaling cascades. The primary mechanisms include the activation of the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes, and the inhibition of pro-oxidant and pro-inflammatory signaling through the NF-κB and MAPK pathways. This document provides detailed experimental protocols and quantitative data to support further research and development of this compound as a potential therapeutic agent.

Direct Antioxidant Activity: Radical Scavenging

While specific IC50 values for this compound in DPPH and ABTS radical scavenging assays are not extensively reported in the currently available literature, its structural analogue, rhapontigenin, has been shown to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. Stilbenoids, in general, are recognized for their capacity to donate a hydrogen atom or an electron to neutralize free radicals, a key aspect of their antioxidant function. Further quantitative studies are required to definitively determine the direct radical scavenging efficacy of this compound in comparison to other antioxidants.

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

This compound's primary antioxidant effects are mediated through the modulation of critical intracellular signaling pathways that regulate the cellular redox state.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of cellular defense against oxidative stress. This compound has been demonstrated to be a potent activator of this pathway.[1]

Mechanism of Action:

-

Nrf2 Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound treatment leads to the phosphorylation and nuclear translocation of Nrf2.[1]

-

Keap1 Downregulation: this compound has been shown to down-regulate the expression of Keap1, further promoting the accumulation of Nrf2 in the nucleus.[1]

-

ARE Binding and Gene Expression: Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and phase II detoxifying enzyme genes, initiating their transcription.[1]

Upregulated Genes and Proteins:

Studies have shown that this compound treatment significantly increases the mRNA and/or protein expression of several Nrf2 target genes, including:

-

Heme Oxygenase-1 (HO-1): A critical enzyme with antioxidant and anti-inflammatory properties.[1]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones and prevents the generation of reactive oxygen species (ROS).

-

Superoxide Dismutase 3 (SOD3): An extracellular enzyme that catalyzes the dismutation of superoxide radicals.

-

γ-Glutamate-Cysteine Ligase Subunit (GCLS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

The activation of the Nrf2-ARE pathway by this compound is mediated, at least in part, through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation and oxidative stress. This compound has been shown to inhibit the activation of the NF-κB pathway.

Mechanism of Inhibition:

-

Inhibition of IκBα Degradation: In its inactive state, NF-κB is bound to the inhibitory protein IκBα in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound inhibits this degradation of IκBα.

-

Reduced p65 Phosphorylation and Nuclear Translocation: this compound has been observed to reduce the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and nuclear translocation.

By inhibiting the NF-κB pathway, this compound reduces the expression of pro-inflammatory and pro-oxidant genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Attenuation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are involved in cellular stress responses and can contribute to oxidative stress and inflammation. This compound has been found to down-regulate the phosphorylation of these key MAPKs.

Mechanism of Attenuation:

-

Reduced Phosphorylation: this compound treatment leads to a decrease in the phosphorylation levels of JNK, p38, and ERK, thereby inhibiting their activation.

The inhibition of MAPK signaling pathways by this compound contributes to its overall antioxidant and anti-inflammatory effects by suppressing downstream inflammatory and oxidative stress responses.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on various markers of antioxidant activity.

Table 1: Effect of this compound on Nrf2-Regulated Gene Expression

| Gene/Protein | Cell Line | Treatment | Fold Change (mRNA/Protein) | Reference |

| HO-1 | RAW 264.7 | 50 µM this compound | Increased | |

| NQO1 | RAW 264.7 | 50 µM this compound | Increased | |

| SOD3 | RAW 264.7 | 50 µM this compound | Increased | |

| GCLS | RAW 264.7 | 50 µM this compound | Increased |

Table 2: Effect of this compound on Intracellular ROS

| Cell Line | Inducer | Treatment | Effect on ROS Levels | Reference |

| RAW 264.7 | t-BHP | This compound | Reduced |

Experimental Protocols

Western Blot Analysis for Nrf2 Activation

This protocol outlines the general steps for assessing the activation of Nrf2 by this compound through Western blotting.

References

Desoxyrhapontigenin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxyrhapontigenin, a natural stilbenoid compound, has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of the involved signaling cascades are presented to facilitate further research and drug development efforts. The primary anti-inflammatory activities of this compound are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a stilbene derivative isolated from sources like Rheum undulatum, has emerged as a potent phytochemical with significant anti-inflammatory potential. This document outlines the molecular mechanisms underlying its effects and provides a detailed summary of the existing scientific evidence.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily by targeting two central signaling pathways: the NF-κB and MAPK pathways. These pathways are crucial in regulating the expression of a wide array of pro-inflammatory genes.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit this cascade at multiple points. It suppresses the phosphorylation of IKK and the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1] Furthermore, it has been observed to inhibit the expression of Myeloid differentiation primary response 88 (MyD88), an upstream adapter protein in the Toll-like receptor 4 (TLR4) signaling pathway that activates NF-κB.[1]

Downregulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been demonstrated to down-regulate the phosphorylation of JNK, p38, and ERK in LPS-stimulated macrophages.[1] By inhibiting the activation of these kinases, this compound effectively dampens the downstream inflammatory cascade.

Activation of the Nrf2-Mediated Antioxidant Response

In addition to its direct anti-inflammatory actions, this compound also up-regulates the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1).[2] By activating the PI3K/Akt pathway, this compound promotes the nuclear translocation of Nrf2 and the subsequent expression of HO-1, which has its own anti-inflammatory properties. There is also a known crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can suppress NF-κB signaling.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Concentration of this compound (μM) | Inhibition | Reference |

| Nitric Oxide (NO) | 10, 30, 50 | Significant inhibition | |

| Prostaglandin E2 (PGE2) | Not specified | Suppressed release | |

| Cyclooxygenase-2 (COX-2) | 10, 30, 50 | Significant inhibition of protein expression | |

| Inducible Nitric Oxide Synthase (iNOS) | 10, 30, 50 | Significant inhibition of protein expression | |

| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Suppressed secretion | |

| Interleukin-6 (IL-6) | Not specified | Suppressed secretion |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Experimental Model | Dosage of this compound (mg/kg, i.p.) | Effect | Reference |

| Carrageenan-induced paw swelling in mice | 5, 25 | Reduced paw swelling | |

| LPS-induced lung inflammation in mice | 2.5, 10 | Ameliorated lung inflammation and histological changes |

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 30, 50 μM) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 μg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours for NO and cytokine measurements, shorter times for signaling protein phosphorylation).

-

Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Measurement of Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB pathway components (IKK, IκBα) and MAPK pathway components (ERK, JNK, p38). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are prepared to assess the DNA-binding activity of NF-κB and AP-1.

In Vivo Carrageenan-Induced Paw Edema Model

-

Animals: Male ICR mice are used.

-

Treatment: this compound (5 and 25 mg/kg) or a vehicle control is administered intraperitoneally (i.p.).

-

Induction of Edema: One hour after treatment, 1% carrageenan solution is injected into the subplantar region of the right hind paw.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

In Vivo LPS-Induced Acute Lung Injury Model

-

Animals: Male C57BL/6 mice are used.

-

Treatment: this compound (2.5 and 10 mg/kg) is administered intraperitoneally every other day for one week.

-

Induction of Lung Injury: On the seventh day, LPS (5 mg/kg) is injected intraperitoneally.

-

Sample Collection: Mice are sacrificed 24 hours after LPS injection, and lung tissues are collected.

-

Histological Analysis: Lung tissues are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation, such as neutrophil infiltration and alveolar septal thickening.

-

Immunohistochemistry: Lung tissue sections are stained for Nrf2, HO-1, and the p65 subunit of NF-κB to evaluate the expression and localization of these proteins.

Signaling Pathway and Workflow Diagrams

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound downregulates the MAPK signaling pathway.

Caption: this compound activates the Nrf2 antioxidant pathway.

Caption: In vitro experimental workflow for assessing anti-inflammatory effects.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent. Its multifaceted mechanism of action, involving the concurrent inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2 pathway, underscores its potential for therapeutic applications in inflammatory diseases. The quantitative data from both in vitro and in vivo models provide a solid foundation for its efficacy. The detailed protocols and pathway diagrams included in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this promising phytochemical. Future studies should focus on its bioavailability, safety profile, and efficacy in more complex disease models to pave the way for potential clinical applications.

References

- 1. This compound, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound up-regulates Nrf2-mediated heme oxygenase-1 expression in macrophages and inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Desoxyrhapontigenin and its Modulatory Effects on the NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival.[1][2][3] Its dysregulation is implicated in numerous chronic inflammatory diseases.[1][2] Desoxyrhapontigenin, a natural stilbenoid compound isolated from Rheum undulatum, has emerged as a potent anti-inflammatory agent. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its anti-inflammatory effects, with a primary focus on its inhibitory actions on the NF-κB signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows to support further research and development.

The NF-κB Signaling Pathway: A Central Mediator of Inflammation

The canonical NF-κB pathway is a primary response mechanism to pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, and cytokines like tumor necrosis factor-alpha (TNF-α). In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.

Upon stimulation of cell surface receptors like Toll-like receptor 4 (TLR4) by LPS, a signaling cascade is initiated through adaptor proteins such as Myeloid Differentiation Primary Response 88 (MyD88). This cascade leads to the activation of the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO. IKKβ, a key kinase in this complex, phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization sequence on the p65 subunit, allowing the active NF-κB dimer to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and interleukin-6 (IL-6).

This compound's Mechanism of NF-κB Inhibition

This compound exerts its anti-inflammatory effects by targeting multiple key nodes within the NF-κB signaling pathway, primarily in response to LPS stimulation. Studies in RAW 264.7 macrophage cells have demonstrated that its intervention occurs both upstream and downstream of NF-κB activation.

The primary mechanisms of inhibition include:

-

Suppression of Upstream Signaling: this compound inhibits the protein expression of MyD88, an essential adaptor protein for TLR4 signaling.

-

Inhibition of IKK Activation: It prevents the phosphorylation of the IKK complex, a critical step required for its kinase activity.

-

Prevention of IκBα Degradation: By inhibiting IKK, this compound blocks the phosphorylation and subsequent degradation of IκBα. This action keeps the NF-κB complex sequestered and inactive in the cytoplasm.

-

Blockade of NF-κB Nuclear Translocation: Consequently, the nuclear translocation of the active p65 subunit is significantly reduced.

-

Downregulation of MAPK and Akt Pathways: The compound also down-regulates the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK, as well as the Akt pathway, which are known to cross-talk with and influence NF-κB signaling.

Quantitative Data on Anti-inflammatory Effects

The inhibitory effects of this compound have been quantified in several studies. The data presented below is primarily from studies on LPS-stimulated RAW 264.7 macrophages.

Table 1: In Vitro Effects of this compound on Inflammatory Mediators

| Parameter | Concentration (μM) | Result | Reference |

| Nitric Oxide (NO) Production | 10, 30, 50 | Significant, dose-dependent inhibition | |

| iNOS Protein Expression | 10, 30, 50 | Significant, dose-dependent inhibition | |

| COX-2 Protein Expression | 10, 30, 50 | Significant, dose-dependent inhibition | |

| PGE₂ Release | Not specified | Suppressed | |

| TNF-α Secretion | Not specified | Suppressed | |

| IL-6 Secretion | Not specified | Suppressed | |

| NF-κB Activation (EMSA) | Not specified | Dose-dependent inhibition |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment | Dosage (mg/kg, i.p.) | Result | Reference |

| Carrageenan-induced paw edema (mouse) | This compound | 5, 25 | Reduced paw swelling | |

| LPS-induced acute lung injury (mouse) | This compound | Not specified | Reduced p65 expression in lung tissue |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (e.g., 10, 30, 50 μM) for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 μg/mL) for a duration relevant to the specific assay (e.g., 24 hours for protein expression).

Western Blot Analysis

Western blotting is used to quantify the expression levels of key proteins in the NF-κB signaling pathway.

-

Protein Extraction:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein extract. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 μg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., p-IKK, IκBα, p-p65, iNOS, COX-2, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band density using image analysis software.

NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity.

-

Principle: Cells are transfected with a plasmid containing the firefly luciferase reporter gene under the control of multiple NF-κB response elements. NF-κB activation leads to luciferase expression, which is measured as light output. A second reporter, like Renilla luciferase, is often co-transfected as an internal control.

-

Protocol:

-

Transfect RAW 264.7 or HEK293 cells with the NF-κB luciferase reporter and control plasmids.

-

After 24 hours, pre-treat the transfected cells with this compound.

-

Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).

-

Lyse the cells using a specific lysis buffer provided with the assay kit.

-

Measure firefly and Renilla luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

In Vitro IKK Kinase Assay

This assay directly measures the enzymatic activity of the IKK complex.

-

Principle: The IKK complex is immunoprecipitated from cell lysates and then incubated with a specific substrate (e.g., a recombinant GST-IκBα fragment) and radiolabeled ATP (γ-³²P-ATP). The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

-

Protocol:

-

Prepare cell lysates from RAW 264.7 cells stimulated with LPS.

-

Immunoprecipitate the endogenous IKK complex using an anti-IKKγ (NEMO) antibody.

-

Wash the immunoprecipitates extensively.

-

Resuspend the beads in a kinase buffer containing the IκBα substrate, ATP, and γ-³²P-ATP, along with varying concentrations of this compound.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Separate the proteins by SDS-PAGE, dry the gel, and expose it to X-ray film or a phosphorimager screen to detect the phosphorylated substrate.

-

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a potent inhibitor of the NF-κB signaling pathway. Its multi-target inhibitory action—suppressing upstream adaptors like MyD88, blocking the central IKK kinase complex, and preventing IκBα degradation and p65 nuclear translocation—positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. The compound's efficacy in both in vitro cellular models and in vivo models of acute inflammation underscores its potential.

Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, safety profiling, and evaluation in chronic inflammatory disease models. Elucidating the precise binding interactions with its molecular targets, particularly the IKK complex, could further enable the design of more potent and specific derivatives for therapeutic applications.

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxic Effects of Desoxyrhapontigenin on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxyrhapontigenin (3,5-dihydroxy-4'-methoxystilbene), a natural stilbene derivative found in plants such as Rheum undulatum, has emerged as a promising candidate in anticancer research. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines. It details the quantitative data on its antiproliferative activity, outlines the experimental protocols for key assays, and elucidates the underlying molecular mechanisms, with a focus on the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. Visual diagrams of these pathways and experimental workflows are provided to facilitate a deeper understanding of its mode of action.

Introduction

Natural products continue to be a vital source of novel therapeutic agents, particularly in oncology. Stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. This compound, a structural analog of resveratrol, has demonstrated significant cytotoxic effects against several cancer cell lines. This document serves as a technical resource for researchers and professionals in drug development, summarizing the current knowledge on the anticancer activities of this compound and providing detailed methodologies for its investigation.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While comprehensive data across a wide spectrum of cancer cell lines is still emerging, available studies indicate its efficacy against breast cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but significant cell death observed at 50-150 µM[1] | 24 | MTT |

| MCF-7/adr (doxorubicin-resistant) | Breast Adenocarcinoma | Not explicitly stated, but significant cell death observed at 50-150 µM[1] | 24 | MTT |

Note: The table will be updated as more specific IC50 values for this compound across a broader range of cancer cell lines become available in published literature.

Core Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation. These effects are orchestrated through the modulation of key cellular signaling pathways.

Induction of Apoptosis

Studies have shown that this compound is a potent inducer of apoptosis in cancer cells. One of the key mechanisms identified is the induction of endoplasmic reticulum (ER) stress.[1][2] This leads to the activation of the unfolded protein response (UPR), which, when prolonged, triggers apoptotic cell death. In human breast cancer cells, this compound treatment leads to an extensive cytoplasmic vacuolation, a morphological hallmark of ER stress.[1] Mechanistically, it upregulates ER stress markers such as GRP78, IRE1α, eIF2α, and CHOP. The subsequent increase in the apoptotic fragment of PARP (89 kDa) confirms the execution of apoptosis.

Cell Cycle Arrest